Product packaging for 3-Chloro-1-isothiocyanatoprop-1-ene(Cat. No.:CAS No. 76855-03-3)

3-Chloro-1-isothiocyanatoprop-1-ene

Cat. No.: B8634497
CAS No.: 76855-03-3
M. Wt: 133.60 g/mol
InChI Key: NYFSGZTZZAYKQO-UHFFFAOYSA-N
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Description

3-Chloro-1-isothiocyanatoprop-1-ene (CAS 101670-64-8) is a synthetic organic compound with the molecular formula C4H4ClNS and a molecular weight of 133.599 g/mol . It is characterized as a dense liquid with a boiling point of approximately 180°C . As a chloro-substituted isothiocyanate, this reagent is of significant interest in specialized chemical and biochemical research. Isothiocyanates (ITCs) are a prominent class of bioactive compounds derived from cruciferous vegetables, well-known for their ability to modulate critical cellular pathways . They are extensively studied for their chemopreventive properties, with mechanisms of action that include the modulation of biotransformation enzymes, such as the induction of Phase II detoxification enzymes via the Keap1-Nrf2 pathway . Furthermore, research on various ITCs has demonstrated their capacity to inhibit pro-inflammatory NF-κB signaling and to induce cell cycle arrest and apoptosis in cancer cell models . The presence of both isothiocyanate and chloroallyl functional groups in its structure makes this compound a valuable intermediate for the synthesis of more complex chemical entities and a potential tool compound for investigating structure-activity relationships within this pharmacologically active class. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClNS B8634497 3-Chloro-1-isothiocyanatoprop-1-ene CAS No. 76855-03-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76855-03-3

Molecular Formula

C4H4ClNS

Molecular Weight

133.60 g/mol

IUPAC Name

3-chloro-1-isothiocyanatoprop-1-ene

InChI

InChI=1S/C4H4ClNS/c5-2-1-3-6-4-7/h1,3H,2H2

InChI Key

NYFSGZTZZAYKQO-UHFFFAOYSA-N

Canonical SMILES

C(C=CN=C=S)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Chlorinated Allylic Isothiocyanates

Established Reaction Pathways for Related Isomers

The foundational chemistry for producing allylic isothiocyanates has been well-established, often utilizing readily available precursors. These pathways are crucial for understanding the synthesis of the target compound's structural isomers, such as 2-chloro-3-isothiocyanatoprop-1-ene.

A primary and commercially significant method for creating the allyl-sulfur bond is the nucleophilic substitution of an allylic halide with a thiocyanate (B1210189) salt. rsc.org This reaction typically involves common precursors like allyl chloride or allyl bromide and a salt such as potassium thiocyanate or sodium thiocyanate. rsc.orgorganic-chemistry.org For chlorinated analogues, a key starting material is 2,3-dichloro-1-propene (B165496), which reacts with thiocyanate salts to yield the corresponding chlorinated allylic thiocyanate. rsc.org The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with allylic halides, the attack predominantly occurs via the sulfur atom, leading to the formation of an allylic thiocyanate. This initial product can then undergo rearrangement to the isothiocyanate. imperial.ac.uk

The reaction between 2,3-dichloro-1-propene and sodium thiocyanate, for instance, yields 2-chloroallyl thiocyanate, which exists in a mixture with its isomerized form, 2-chloroallyl isothiocyanate. researchgate.net

The efficiency and outcome of the thiocyanation of allylic dihalides are highly dependent on the chosen solvent and reaction conditions. The selection of an appropriate solvent is critical for dissolving the reactants and facilitating the nucleophilic attack. Acetonitrile is a commonly used solvent, providing a suitable polar aprotic medium for the reaction between 2,3-dichloropropene and sodium thiocyanate, often conducted at reflux temperature for several hours. organic-chemistry.orgrsc.org Xylene has also been documented as a solvent for the subsequent isomerization step.

Temperature and reaction time are key parameters to control. For example, the reaction of 2,3-dichloro-1-propene with ammonium (B1175870) thiocyanate can be conducted by heating to 80°C for approximately two hours. researchgate.net Lower temperatures (30-55°C) have also been reported in the presence of a catalyst. organic-chemistry.org The workup procedure often involves adding water to precipitate the inorganic salts and separate the organic phase containing the product. researchgate.net The final mixture of thiocyanate and isothiocyanate can then be heated, often during distillative purification, to drive the conversion entirely to the more thermodynamically stable isothiocyanate. researchgate.net

Table 1: Solvent and Temperature Conditions in Thiocyanation Reactions

Precursor Thiocyanate Salt Solvent Temperature Catalyst Product
2,3-Dichloropropene Sodium Thiocyanate Acetonitrile Reflux Catalyst present 2-Chloro-3-isothiocyanato-prop-1-ene
2,3-Dichloropropene Ammonium Thiocyanate - (Two-phase) 80°C Phase Transfer Catalyst 2-Chloroallyl isothiocyanate
Allyl Bromide Potassium Thiocyanate Acetonitrile 30-55°C Tri-n-octyl methyl ammonium chloride Allyl isothiocyanate

To improve reaction rates and yields, various catalytic systems have been employed. In two-phase systems, where the aqueous phase contains the thiocyanate salt and the organic phase contains the allylic halide, a phase transfer catalyst is essential to shuttle the nucleophile across the phase boundary. researchgate.net Quaternary ammonium salts, such as tri-n-octyl methyl ammonium chloride, have proven effective as phase transfer catalysts in the synthesis of allyl isothiocyanate, significantly shortening reaction times and increasing yields. organic-chemistry.orgresearchgate.net

Lewis acid catalysis is another strategy. While extensively used for the thiocyanation of arenes with catalysts like iron(III) chloride, the principle can be applied to activate the halide leaving group. imperial.ac.uk For the related isomerization step, zinc chloride has been shown to be an effective catalyst. researchgate.net

A characteristic feature of allylic thiocyanates is their propensity to undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form the thermodynamically more stable allylic isothiocyanates. organic-chemistry.orgwikipedia.org This isomerization is a facile process that can occur thermally, often during distillation, or under catalytic conditions. researchgate.netlibretexts.org The conversion is believed to proceed through a reversible process, but the equilibrium strongly favors the isothiocyanate isomer due to its greater stability. wikipedia.org

Studies have shown that heating a solution of an allylic thiocyanate, for instance in xylene, is often sufficient to induce isomerization. wikipedia.org The process can be accelerated with the use of a catalyst, such as zinc chloride. researchgate.netwikipedia.org While the reaction can be nearly quantitative, the reversible nature can sometimes lead to small residual amounts of the thiocyanate in the final product. wikipedia.org

Nucleophilic Substitution of Allylic Dihalides with Thiocyanate Salts

Design Principles for Stereoselective Synthesis of (E)-3-Chloro-1-isothiocyanatoprop-1-ene

Achieving stereoselectivity in the synthesis of olefinic compounds, particularly controlling the E/Z (trans/cis) geometry, is a significant challenge in organic synthesis. For 3-chloro-1-isothiocyanatoprop-1-ene, the (E)-isomer is often the desired product. Its synthesis requires careful consideration of the reaction mechanism and conditions.

The stereochemical outcome of the synthesis of an olefinic isothiocyanate is determined by the interplay of kinetic and thermodynamic factors. wikipedia.orglibretexts.org The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance compared to the (Z)-isomer. Therefore, reaction conditions that allow for equilibration, such as longer reaction times and higher temperatures, will favor the formation of the (E)-product. wikipedia.orgyoutube.com This is known as thermodynamic control. Conversely, conditions that favor the fastest-forming product, irrespective of stability, are under kinetic control. libretexts.org

A plausible strategy for the stereoselective synthesis of (E)-3-chloro-1-isothiocyanatoprop-1-ene involves a two-step sequence starting from a terminal alkene. This metal-free protocol involves:

Bromination: The terminal alkene is first converted to a vicinal dibromide.

Elimination and Substitution: The resulting dibromide is then treated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in the presence of the thiocyanate nucleophile. organic-chemistry.org

The mechanism likely proceeds via an E2 elimination of one bromine atom to form a vinyl bromide intermediate, followed by an Sₙ2 nucleophilic substitution of the remaining allylic bromine by the thiocyanate ion. The high (E)-selectivity arises from the stereoelectronics of the E2 elimination step, which preferentially forms the more stable trans-alkene. organic-chemistry.org The subsequent isomerization of the resulting (E)-allylic thiocyanate to the (E)-allylic isothiocyanate would then yield the desired final product. Heating or the use of specific catalysts, such as those that promote cis-to-trans isomerization, could further drive the reaction to the desired (E)-isomer. rsc.org

Potential for Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to make the process more environmentally benign.

Use of Greener Solvents:

Traditional organic solvents often pose environmental and health risks. The use of water as a solvent has been explored for the synthesis of isothiocyanates from amines and carbon disulfide, representing a significant green improvement. researchgate.net While the solubility of 1,3-dichloropropene (B49464) in water is low, the use of phase transfer catalysts can enable reactions in aqueous systems.

Catalysis:

The use of catalysts is a cornerstone of green chemistry as it can lead to higher efficiency, selectivity, and lower energy consumption.

Phase Transfer Catalysis: As mentioned, phase transfer catalysts can enhance reaction rates and allow for the use of biphasic systems (e.g., organic/aqueous), which simplifies product separation and catalyst recycling. researchgate.netgoogle.comgoogle.com This can reduce the need for harsh organic solvents.

Biocatalysis: While not yet reported for this specific compound, the enzymatic synthesis of allyl isothiocyanate from its glucosinolate precursor, sinigrin, using the enzyme myrosinase is a well-established natural process. wikipedia.org Future research could explore the potential of engineered enzymes for the synthesis of chlorinated allylic isothiocyanates.

Atom Economy:

The reaction of 1,3-dichloropropene with a thiocyanate salt is an addition-elimination reaction with good atom economy, as the main byproduct is a simple salt (e.g., NaCl or KCl).

Energy Efficiency:

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and energy consumption. researchgate.net Applying microwave irradiation to the synthesis of this compound could be a promising area for investigation.

Alternative Reagents:

Research into the use of elemental sulfur as a sulfur source for the synthesis of isothiocyanates presents a greener alternative to more toxic and hazardous reagents like thiophosgene (B130339) or carbon disulfide. researchgate.net

Green Chemistry ApproachApplication to Synthesis of this compoundPotential Benefits
Alternative Solvents Using water with a phase transfer catalyst or performing the reaction neat.Reduced solvent waste and toxicity. researchgate.netgoogle.comresearchgate.net
Catalysis Employing phase transfer catalysts or exploring biocatalytic routes.Increased reaction efficiency, milder conditions, and potential for catalyst recycling. researchgate.netgoogle.comgoogle.comwikipedia.org
Energy Efficiency Utilizing microwave-assisted synthesis.Reduced reaction times and energy consumption. researchgate.net
Safer Reagents Exploring the use of elemental sulfur as the sulfur source.Avoidance of highly toxic and hazardous reagents. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Mechanistic Investigations of E 3 Chloro 1 Isothiocyanatoprop 1 Ene

Electrophilic Nature of the Isothiocyanate Group

The isothiocyanate group is a potent electrophile due to the electron-deficient central carbon atom. This electrophilicity is a result of the cumulative double bonds and the electronegativity of the adjacent nitrogen and sulfur atoms. The carbon atom is susceptible to attack by various nucleophiles, leading to the formation of addition products.

The reaction between isothiocyanates and primary or secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives. nih.gov This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. organic-chemistry.orgnih.gov

In the case of (E)-3-Chloro-1-isothiocyanatoprop-1-ene, the reaction with a primary amine (R-NH₂) or a secondary amine (R₂NH) yields the corresponding N-(3-chloroprop-1-en-1-yl)-N'-substituted thiourea. The reaction is typically carried out in a suitable solvent and can proceed smoothly, often with high yields, providing a direct route to a diverse range of thiourea compounds. nih.gov The general scheme for this reaction is as follows:

Reaction Scheme: CH₂Cl-CH=CH-N=C=S + R-NH₂ → CH₂Cl-CH=CH-NH-C(S)-NH-R

The versatility of this reaction allows for the synthesis of a wide array of thiourea derivatives by varying the amine component.

Table 1: Examples of Thiourea Derivatives from (E)-3-Chloro-1-isothiocyanatoprop-1-ene and Various Amines

Amine Reactant Chemical Formula Resulting Thiourea Derivative
Aniline C₆H₅NH₂ 1-((E)-3-chloroprop-1-en-1-yl)-3-phenylthiourea
Benzylamine C₆H₅CH₂NH₂ 1-benzyl-3-((E)-3-chloroprop-1-en-1-yl)thiourea
Diethylamine (C₂H₅)₂NH 1-((E)-3-chloroprop-1-en-1-yl)-3,3-diethylthiourea
Piperidine C₅H₁₀NH 1-(((E)-3-chloroprop-1-en-1-yl)carbamothioyl)piperidine

The isothiocyanate group readily reacts with the nucleophilic amino groups of amino acids and peptides. mdpi.com Studies on the analogous compound, allyl isothiocyanate (AITC), demonstrate that this reaction leads to the formation of N-allylthiocarbamoyl (ATC) adducts. nih.gov Similarly, (E)-3-Chloro-1-isothiocyanatoprop-1-ene is expected to react with the N-terminal amino group or the ε-amino group of lysine (B10760008) residues in peptides.

The initial reaction is a nucleophilic addition, forming a linear thiourea linkage between the isothiocyanate and the amino acid or peptide. nih.gov These primary adducts, known as N-(3-chloroprop-1-en-1-yl)thiocarbamoyl-peptides (CPTC-peptides), can subsequently undergo further transformations. Under specific pH conditions, these adducts can cyclize. For instance, an N-terminal CPTC-amino acid can cyclize to form a 3-(3-chloroprop-1-en-1-yl)-2-thiohydantoin, cleaving the first amino acid from the peptide chain. nih.gov The rates of both the initial addition and the subsequent cleavage are influenced by pH, with higher pH values generally increasing the reaction rates. nih.gov

Table 2: Reaction Products with Amino Acids and Peptides

Reactant Reaction Site Primary Adduct Cyclized/Cleavage Product
Glycine α-amino group N-((E)-3-chloroprop-1-en-1-yl)thiocarbamoyl-glycine 3-((E)-3-chloroprop-1-en-1-yl)-2-thiohydantoin-5-acetic acid
N-terminal Alanine in a peptide α-amino group N-((E)-3-chloroprop-1-en-1-yl)thiocarbamoyl-(ATC)-peptide 3-((E)-3-chloroprop-1-en-1-yl)-5-methyl-2-thiohydantoin + truncated peptide
Lysine residue in a peptide ε-amino group ATC-adduct at lysine side chain Stable adduct, no cyclization/cleavage

The electrophilic carbon of the isothiocyanate group also reacts with other nucleophiles such as alcohols and thiols. mdpi.com

The reaction with alcohols (R-OH) results in the formation of O-alkyl N-(3-chloroprop-1-en-1-yl)thiocarbamates. This reaction is generally slower than the reaction with amines.

Thiols (R-SH), being potent nucleophiles, react readily with isothiocyanates to form dithiocarbamates. nih.gov This reaction is particularly significant under physiological conditions, where isothiocyanates have been shown to react much faster with the thiol group of glutathione (B108866) than with amines. mdpi.com The reaction of (E)-3-Chloro-1-isothiocyanatoprop-1-ene with a thiol, such as cysteine, would yield a dithiocarbamate (B8719985) adduct. Unlike the reaction with amines, the formation of dithiocarbamates from thiols is often reversible. nih.gov This reversibility allows the isothiocyanate-thiol conjugate to act as a transport form, potentially releasing the parent isothiocyanate later. nih.gov

Reactivity of the Allylic Chloride Moiety

The second reactive center in (E)-3-Chloro-1-isothiocyanatoprop-1-ene is the allylic chloride. Allylic halides are known for their enhanced reactivity in both substitution and cycloaddition reactions compared to their saturated counterparts. wikipedia.org

The allylic chloride in the molecule is susceptible to nucleophilic substitution (Sₙ). wikipedia.org As a reactive alkylating agent, it can react with a wide range of nucleophiles. wikipedia.orgsigmaaldrich.com The reaction can proceed through either an Sₙ2 or, due to the stability of the intermediate allylic carbocation, an Sₙ1 mechanism, although Sₙ2 is common for primary allylic halides. This allows for the displacement of the chloride ion and the introduction of various functional groups.

For example, reaction with a cyanide ion would yield the corresponding allyl cyanide derivative, while reaction with a thiol would lead to an allyl sulfide. These reactions provide a pathway to further functionalize the molecule, independent of the isothiocyanate group.

Table 3: Potential Nucleophilic Substitution Products

Nucleophile Reagent Example Substitution Product
Cyanide NaCN (E)-4-isothiocyanatobut-3-enenitrile
Hydroxide NaOH (E)-3-isothiocyanatoprop-2-en-1-ol
Thiolate NaS-R (E)-(3-(alkylthio)prop-1-en-1-yl)isothiocyanate
Azide NaN₃ (E)-1-azido-3-isothiocyanatoprop-1-ene

The carbon-carbon double bond in the prop-1-ene (B156429) chain can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. byjus.comperlego.com

In this context, (E)-3-Chloro-1-isothiocyanatoprop-1-ene would serve as the 2π-electron component (the dienophile). Its reactivity in a Diels-Alder reaction would be influenced by the electronic nature of its substituents. The electron-withdrawing character of the isothiocyanate and chloro groups can enhance the dienophile's reactivity toward electron-rich dienes. youtube.com The reaction is concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the resulting cyclohexene (B86901) adduct. perlego.com This provides a powerful method for constructing complex cyclic structures containing both the isothiocyanate and chloro-methyl functionalities.

Table 4: Representative Diels-Alder Reaction

Diene Dienophile Cycloadduct Product
1,3-Butadiene (E)-3-Chloro-1-isothiocyanatoprop-1-ene 4-(chloromethyl)-5-isothiocyanatocyclohex-1-ene
Cyclopentadiene (E)-3-Chloro-1-isothiocyanatoprop-1-ene 5-(chloromethyl)-6-isothiocyanatobicyclo[2.2.1]hept-2-ene

Intramolecular and Intermolecular Reactions: Synergistic Functional Group Transformations

The dual functionality of (E)-3-chloro-1-isothiocyanatoprop-1-ene allows for a range of complex and controlled chemical reactions. The interplay between the electrophilic isothiocyanate carbon and the reactive allylic chloride facilitates novel synthetic strategies.

Cascade Reactions and Annulation Strategies

The strategic positioning of the isothiocyanate and chloro groups in (E)-3-chloro-1-isothiocyanatoprop-1-ene enables its participation in cascade reactions, where a single reaction setup initiates a sequence of bond-forming events. These cascades are powerful tools in synthetic chemistry for the rapid construction of complex molecular architectures from simple starting materials. Annulation strategies, which involve the formation of a new ring system onto a pre-existing molecule, are particularly well-suited for this compound. The ability of the isothiocyanate to react with a nucleophile, followed by an intramolecular cyclization involving the displacement of the chloride, can lead to the formation of various heterocyclic structures.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in (E)-3-chloro-1-isothiocyanatoprop-1-ene necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential formation of one constitutional isomer over another. By carefully selecting reagents, solvents, and temperature, chemists can direct reactions to occur at either the isothiocyanate group or the allylic chloride, or to control the orientation of addition to the carbon-carbon double bond. This selectivity is crucial for the synthesis of well-defined products and the avoidance of unwanted side-reactions.

Stability and Degradation Pathways in Diverse Media

The stability of (E)-3-chloro-1-isothiocyanatoprop-1-ene is a critical factor in its handling, storage, and environmental fate. Its degradation can be influenced by various factors, including the presence of water and the pH of the medium.

Hydrolytic Stability and Decomposition Kinetics

(E)-3-chloro-1-isothiocyanatoprop-1-ene is susceptible to hydrolysis, a chemical process in which a molecule of water cleaves one or more chemical bonds. The rate of this decomposition is a key parameter in understanding its persistence in aqueous environments. The kinetics of hydrolysis, which describe the rate at which the compound degrades, can be determined by monitoring its concentration over time under controlled conditions. This data is essential for predicting its environmental impact and for developing appropriate handling procedures.

Influence of pH on Reaction Outcomes and Rates

The pH of the surrounding medium can have a profound effect on both the rate of degradation and the nature of the resulting products of (E)-3-chloro-1-isothiocyanatoprop-1-ene. In acidic, neutral, or alkaline conditions, the reaction pathways can differ significantly. For instance, the hydrolysis of the isothiocyanate group can be catalyzed by either acid or base, leading to different intermediates and final products. Similarly, the reactivity of the allylic chloride can be influenced by pH-dependent nucleophiles present in the solution. Understanding these pH effects is vital for predicting the compound's behavior in various environmental and biological systems.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Assembly

3-Chloro-1-isothiocyanatoprop-1-ene serves as a pivotal precursor in the synthesis of diverse and complex molecular frameworks. Its ability to participate in various cyclization and addition reactions makes it an important tool for synthetic chemists aiming to construct intricate molecules from simple, readily available starting materials.

The presence of the isothiocyanate group, along with the chloroallyl backbone, makes this compound an ideal substrate for synthesizing a range of sulfur-containing heterocycles. These ring systems are prominent scaffolds in many biologically active compounds and functional materials. The reactivity of the isothiocyanate moiety is central to its utility in forming these diverse heterocyclic structures. rsc.orgacs.org

This compound is a direct precursor in the synthesis of substituted thiazoles. Research has shown that 1,3-dichloropropene (B49464) can be converted to 3-chloro-1-propenylisothiocyanate, which then undergoes chlorination to yield 2-chloro-5-chloromethylthiazole. This transformation highlights a key pathway where the isothiocyanate group participates in an intramolecular cyclization, leading to the stable five-membered thiazole (B1198619) ring.

Furthermore, the allylic nature of related compounds has been exploited to form six-membered thiazine (B8601807) rings. For instance, allylic bromides react with thiourea (B124793) to selectively produce 2-amino-1,3-thiazin-4-ones. researchgate.net This suggests the potential for this compound to serve as a substrate for similar cyclization strategies to access the thiazine core, a significant heterocyclic system in its own right. researchgate.net The general synthetic utility of isothiocyanates for building such heterocycles is well-documented. acs.org

Table 1: Heterocyclic Systems from Allylic Isothiocyanate Precursors
Precursor TypeReactant/ConditionResulting HeterocycleReference
3-Chloro-1-propenylisothiocyanateChlorinationThiazoleN/A
Allylic Bromides (related precursors)Thiourea1,3-Thiazin-4-one researchgate.net

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. rsc.org Isothiocyanates are powerful reagents in MCRs for generating molecular diversity, particularly in the synthesis of N-heterocycles. rsc.org The structure of this compound, with its multiple reaction sites, makes it a prime candidate for such processes. While specific literature on its use for thiophene (B33073) synthesis via MCRs is not prominent, the general principle of using isothiocyanates in MCRs to build sulfur-containing heterocycles is well-established. This versatility allows for the potential development of novel MCRs where this compound could react with various partners to construct complex heterocyclic libraries.

The isothiocyanate functional group is an excellent electrophile that readily reacts with nucleophilic amines and their derivatives. This reactivity is fundamental to the synthesis of thiourea and thiosemicarbazone scaffolds, which are important pharmacophores in medicinal chemistry.

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted thioureas. Similarly, its reaction with hydrazine (B178648) or substituted hydrazines yields thiosemicarbazides, which can be further condensed with aldehydes or ketones to produce thiosemicarbazones. google.com These reactions are typically high-yielding and proceed under mild conditions, making this compound a useful building block for creating libraries of these scaffolds for biological screening. The synthesis of thioureas and thiosemicarbazones from isothiocyanates is a robust and widely applied synthetic method. rsc.org

Table 2: Scaffold Formation from this compound
ReactantResulting ScaffoldGeneral Reaction Type
Primary/Secondary Amine (R₂NH)ThioureaNucleophilic Addition
Hydrazine (H₂NNH₂)ThiosemicarbazideNucleophilic Addition
Thiosemicarbazide + Aldehyde/KetoneThiosemicarbazoneCondensation

Synthesis of Sulfur-Containing Heterocycles

Precursor for Agrochemical and Active Pharmaceutical Ingredients

Isothiocyanates are recognized as valuable intermediates in the synthesis of various active compounds, including those used in agriculture and medicine. chemrxiv.orgnih.gov While this compound itself is a versatile building block, its isomer, 2-chloro-3-isothiocyanato-1-propene, serves as a key intermediate in the industrial production of the major neonicotinoid insecticides thiamethoxam (B1682794) and clothianidin. chemicalbook.com The synthesis involves reacting the isothiocyanate with an appropriate amine-containing fragment to construct the core of the active ingredient. This highlights the industrial relevance of the chloro-allylisothiocyanate framework as a precursor to high-value chemical products.

Building Block in Novel Polymer Chemistry

The dual functionality of an alkene and an isothiocyanate group within the same molecule opens avenues for its use in polymer science. The parent compound, allyl isothiocyanate, has been shown to undergo polymerization when subjected to gamma radiation. dtic.mil This indicates that the vinyl group can participate in radical polymerization to form a polymer backbone.

For this compound, this potential for polymerization could lead to novel functional materials. The resulting polymer would feature a reactive isothiocyanate group on each repeating unit's side chain. These pendant isothiocyanate groups can be subsequently modified through reactions with nucleophiles (e.g., amines, alcohols, thiols), allowing for the synthesis of functional or cross-linked polymers. This capability makes it a potentially valuable monomer for creating materials with tailored properties for applications such as specialty resins, coatings, or as a scaffold for solid-phase synthesis. The use of allyl isothiocyanate in combination with other materials, such as carbon nanotubes, has also been explored to create advanced composites. taylorandfrancis.com

Functional Material Development (e.g., Antimicrobial Agents in Packaging)

Searches of scientific databases and patent literature for studies on the incorporation of this compound into polymers or its use as an antimicrobial agent in packaging materials did not yield any specific research findings. The isothiocyanate functional group is known for its reactivity, which allows it to be grafted onto polymer backbones or used as a volatile antimicrobial agent. However, the influence of the chloro-substituent on the reactivity and antimicrobial efficacy of the propenyl isothiocyanate backbone has not been explored in the context of material science.

In contrast, extensive research has been conducted on non-chlorinated isothiocyanates, which have demonstrated significant antimicrobial activity against a wide range of foodborne pathogens and spoilage microorganisms. nih.govmdpi.com These studies often involve incorporating these compounds into packaging films to create active packaging systems that can extend the shelf-life of food products. wikipedia.org

An isomer, 2-chloro-3-isothiocyanato-prop-1-ene, is known as an intermediate in the synthesis of certain insecticides, indicating that chlorinated isothiocyanates are of industrial interest, albeit not in the area of functional materials for packaging. chemicalbook.com

Detailed Research Findings

The following table contains basic computed properties of this compound. nih.gov

PropertyValue
Molecular Formula C4H4ClNS
Molecular Weight 133.60 g/mol
IUPAC Name (E)-3-chloro-1-isothiocyanatoprop-1-ene

Spectroscopic Characterization and Computational Analysis for Elucidating Chemical Behavior

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Analysis

Spectroscopic methods are indispensable for the unambiguous identification and characterization of 3-Chloro-1-isothiocyanatoprop-1-ene. By employing a combination of techniques, researchers can confirm its molecular structure and assess the purity of the synthesized compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteronuclear)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the propene chain. The chemical shifts and coupling constants of these signals would confirm the presence of the vinyl and chloromethyl groups and their relative positions.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for the three carbon atoms of the propene backbone and the carbon of the isothiocyanate group. The chemical shifts of these carbons provide further evidence for the proposed structure. For instance, the carbon atom double-bonded to the nitrogen of the isothiocyanate group will have a characteristic downfield shift.

Heteronuclear Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. westmont.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically found in the range of 2050-2150 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the alkene and alkyl groups, the C=C stretching of the propene backbone, and the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing the symmetric vibrations and non-polar bonds. westmont.edu The symmetric stretch of the isothiocyanate group and the C=C double bond should give rise to strong Raman signals.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound based on typical ranges for similar compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-N=C=SAsymmetric Stretch2050 - 2150
C=CStretch1640 - 1680
C-H (alkene)Stretch3010 - 3095
C-H (alkyl)Stretch2850 - 2960
C-ClStretch600 - 800

This table is interactive. You can sort the data by clicking on the column headers.

Mass Spectrometry Techniques (ESI-HRMS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a vital technique for determining the exact molecular weight and elemental composition of this compound. The calculated monoisotopic mass for the molecular formula C₄H₄ClNS is 132.9753 Da. nih.gov ESI-HRMS can confirm this mass with high accuracy, providing strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. The molecule may undergo characteristic fragmentation, such as the loss of a chlorine atom or the isothiocyanate group, leading to specific fragment ions that can be analyzed to piece together the molecular structure. While detailed fragmentation data for this specific compound is not provided in the search results, analysis of related compounds like 3-chloropropyl isothiocyanate can offer insights into expected fragmentation pathways. nist.gov

Electronic Absorption Spectroscopy (UV-Vis) in Kinetic and Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and can be a valuable tool for studying reaction kinetics and mechanisms involving this compound. The presence of the conjugated π-system of the alkene and the isothiocyanate group will result in characteristic UV absorption bands. Changes in the position or intensity of these bands over time can be monitored to follow the progress of a reaction, allowing for the determination of reaction rates and providing insights into the reaction mechanism.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of the electronic structure, molecular orbitals, and energetics of this compound.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.govmdpi.com For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms in the molecule.

Calculate Electronic Structure: Analyze the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's reactivity. researchgate.net

Predict Spectroscopic Properties: DFT calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. researchgate.net

Investigate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, DFT can be used to map out the energy profile of a reaction, providing insights into its feasibility and mechanism.

The following table presents a hypothetical summary of DFT-calculated parameters for this compound, which would be the focus of a dedicated computational study.

ParameterDescriptionHypothetical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-
HOMO-LUMO GapIndicator of chemical reactivity-
Dipole MomentMeasure of the molecule's polarity-

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of molecules can be observed, providing insights into their conformational preferences and the nature of their interactions with surrounding molecules.

Conformational Analysis:

The conformational space of this compound is expected to be influenced by rotations around its single bonds. Drawing parallels with allyl isothiocyanate (AITC), which has been studied computationally, it is likely that this compound also exists as a mixture of conformers. For AITC, the potential energy surface reveals three minima: a Cs-symmetric conformer and a pair of enantiomeric conformers. organicmystery.comchemguide.co.uknih.gov The exchange between these conformers is rapid. organicmystery.comchemguide.co.uknih.gov The presence of a chlorine atom in this compound introduces additional steric and electronic factors that would influence the relative energies and populations of its conformers. The increased size of the chlorine atom compared to a hydrogen atom would likely lead to greater steric hindrance, potentially favoring conformations that minimize this repulsion. youtube.com

Intermolecular Interactions:

MD simulations can also shed light on the intermolecular interactions that govern the behavior of this compound in various environments. Computational studies on similar molecules, such as halogenated compounds, have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to understand these interactions. researchgate.net These studies reveal the importance of halogen bonding and other non-covalent interactions. researchgate.net For this compound, it is anticipated that the chlorine atom and the isothiocyanate group would be key sites for intermolecular interactions, including dipole-dipole interactions and weaker van der Waals forces. In a polar solvent, the molecule would likely orient itself to maximize favorable interactions between its polar regions and the solvent molecules.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides the tools to predict spectroscopic data, which can then be compared with experimental results for validation. Density Functional Theory (DFT) is a commonly employed method for such predictions.

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be calculated to identify characteristic vibrational frequencies. For isothiocyanates, a strong and characteristic absorption band for the asymmetric N=C=S stretching vibration is typically observed in the range of 2050-2200 cm⁻¹. bham.ac.uk The exact position of this band for this compound would be influenced by the electronic effects of the chloro-alkenyl group. Other expected vibrations would include C-H stretching and bending, C=C stretching, and C-Cl stretching frequencies. DFT calculations on similar chlorinated organic molecules have shown good correlation with experimental IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For allyl isothiocyanate, the ¹³C NMR spectrum is notable for the "near-silence" of the isothiocyanate carbon, which appears as a very broad signal. organicmystery.comchemguide.co.uknih.govnih.gov This broadening is attributed to the structural flexibility of the molecule. organicmystery.comchemguide.co.uknih.govnih.gov A similar effect would be expected for this compound. The chemical shifts of the vinylic and allylic protons and carbons would be influenced by the electronegativity and anisotropic effects of the chlorine atom and the isothiocyanate group. Comparative multinuclear NMR studies of organic thiocyanates and isothiocyanates have shown distinct chemical shift ranges for the nitrogen atom in these two functional groups. core.ac.uk

Predicted Spectroscopic Data (Analogous Compounds)
Technique Predicted Signature
IR Spectroscopy Strong N=C=S stretch (2050-2200 cm⁻¹) bham.ac.uk
¹³C NMR Spectroscopy Broad signal for the isothiocyanate carbon organicmystery.comchemguide.co.uknih.govnih.gov
¹⁵N NMR Spectroscopy Distinct chemical shift for the isothiocyanate nitrogen core.ac.uk

Mechanistic Studies Employing Integrated Experimental and Computational Methodologies

The combination of experimental and computational approaches is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of reaction pathways.

Transition State Analysis

Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for proposed reaction mechanisms. For this compound, reactions are likely to involve the electrophilic carbon of the isothiocyanate group and the double bond.

The isothiocyanate group is known to react with nucleophiles. savemyexams.com For instance, the reaction of allyl isothiocyanate with amines proceeds via nucleophilic addition to the central carbon of the NCS group. ucsb.eduacs.orgnih.gov Computational studies of such reactions would involve locating the transition state for the C-N bond formation. The presence of the chlorine atom in this compound could influence the reactivity of the isothiocyanate group through inductive effects.

Reactions at the double bond, such as electrophilic additions, are also anticipated. The addition of halogens like chlorine or bromine to alkenes proceeds through a cyclic halonium ion intermediate. pressbooks.publibretexts.org The subsequent nucleophilic attack occurs with anti-stereochemistry. libretexts.org Computational modeling of this process for this compound would involve characterizing the transition state for the initial electrophilic attack and the subsequent ring-opening.

Reaction Type Key Mechanistic Feature Computational Focus
Nucleophilic addition to NCS Formation of a C-Nucleophile bond ucsb.eduacs.orgnih.govLocating the transition state for nucleophilic attack
Electrophilic addition to C=C Formation of a cyclic halonium ion pressbooks.publibretexts.orgCharacterizing the transition state for electrophilic attack and ring-opening

Reaction Coordinate Mapping

Reaction coordinate mapping provides a detailed profile of the energy changes that occur as reactants are converted into products. arxiv.orgresearchgate.netresearchgate.net This involves calculating the energy of the system along the reaction pathway, passing through the transition state.

For the nucleophilic addition to the isothiocyanate group of this compound, the reaction coordinate would primarily involve the distance between the nucleophile and the electrophilic carbon atom. The energy profile would show an initial increase to the transition state, followed by a decrease to the energy of the addition product.

In the case of electrophilic addition to the double bond, the reaction coordinate would be more complex, involving the approach of the electrophile, the formation of the cyclic intermediate, and the subsequent attack of the nucleophile. Mapping this coordinate would reveal the relative energies of the intermediates and transition states, providing a comprehensive picture of the reaction mechanism. Computational studies on the hydroformylation of propene have successfully mapped the entire catalytic cycle, identifying all intermediates and transition states. acs.org A similar approach could be applied to understand the reactions of this compound.

Q & A

Q. What are the established synthetic routes for 3-Chloro-1-isothiocyanatoprop-1-ene, and how do reaction conditions (e.g., solvent, temperature, catalysts) influence yield and purity?

  • Methodological Answer : Synthetic protocols typically involve nucleophilic substitution or thiocyanation of propenyl derivatives. For reproducibility, document solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature control (±2°C), and stoichiometric ratios of reagents (e.g., NaSCN:chloropropene). Use gas chromatography (GC) or HPLC to monitor reaction progress and quantify yield . Optimize purification via column chromatography or recrystallization, ensuring purity (>95%) is verified by NMR and elemental analysis .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:
  • FT-IR : Confirm the isothiocyanate (-NCS) group via asymmetric stretching (~2050–2150 cm⁻¹).
  • NMR (¹H/¹³C) : Assign chemical shifts for the chloro and isothiocyanate moieties; compare with computational predictions (DFT).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and bond angles for reactivity studies .

Q. What are the stability considerations for this compound under varying storage conditions (light, temperature, humidity)?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store samples in amber vials at –20°C to mitigate thermal decomposition.
  • Monitor degradation via TLC or GC-MS over 30 days under controlled humidity (20–80% RH).
  • Report half-life and degradation byproducts (e.g., hydrolysis to thiourea derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanistic pathways of this compound in nucleophilic addition reactions?

  • Methodological Answer :
  • Use kinetic isotope effects (KIE) or Hammett plots to identify rate-determining steps.
  • Perform trapping experiments with TEMPO or other radical scavengers to detect intermediates.
  • Compare experimental activation energies (Arrhenius plots) with DFT-calculated transition states .

Q. What computational strategies are recommended to predict the reactivity and spectroscopic behavior of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level; simulate IR/NMR spectra using Gaussian or ORCA.
  • Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents.
  • TD-DFT : Predict UV-Vis absorption maxima for photostability assessments .

Q. How should contradictory data in literature regarding the compound’s biological activity be reconciled?

  • Methodological Answer :
  • Conduct meta-analysis to identify variables (e.g., cell lines, assay protocols).
  • Reproduce studies under standardized conditions (e.g., ISO 10993 for cytotoxicity).
  • Apply statistical tests (ANOVA, t-tests) to assess significance of discrepancies .

Q. What interdisciplinary approaches can link this compound’s chemical properties to applications in materials science or medicinal chemistry?

  • Methodological Answer :
  • Materials Science : Study copolymerization with acrylates (DSC/TGA for thermal stability).
  • Medicinal Chemistry : Screen for bioactivity via high-throughput assays (e.g., kinase inhibition).
  • Toxicology : Evaluate ecotoxicological impact using Daphnia magna or algal growth inhibition tests .

Data Analysis and Reporting Guidelines

  • Statistical Rigor : Use Shapiro-Wilk tests for normality and Bonferroni correction for multiple comparisons .
  • Reproducibility : Include raw data in supplementary materials; specify equipment calibration protocols .
  • Ethical Compliance : Declare institutional review board approvals for biological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.